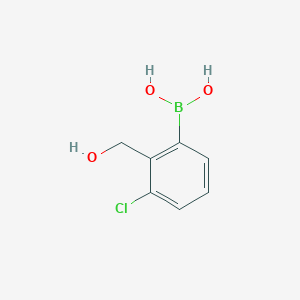

Ácido 3-cloro-2-hidroximetilfenilborónico

Descripción general

Descripción

3-Chloro-2-hydroxymethylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-hydroxymethylphenylboronic acid consists of 7 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

The specific chemical reactions involving 3-Chloro-2-hydroxymethylphenylboronic acid would depend on the context of the reaction. Boronic acids, in general, are known to participate in various types of chemical reactions, including coupling reactions and condensation reactions .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Ácido Borínico

Los ácidos borínicos y sus derivados quelatados son una subclase de compuestos organoboranos que se utilizan en reacciones de acoplamiento cruzado, catálisis, química medicinal, materiales poliméricos u optoelectrónicos . Las principales estrategias para construir ácidos borínicos se basan en la adición de reactivos organometálicos a boranos (B (OR) 3, BX 3, aminoborano, ésteres de ácido borónico arilo) o en la reacción de triarilboranos con un ligando (diol, aminoalcohol, etc.) .

Aplicaciones de Detección

Los ácidos borónicos se utilizan cada vez más en diversas áreas de investigación, incluidas las interacciones de los ácidos borónicos con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .

Marcado Biológico

La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el marcado biológico . Esto puede ser particularmente útil en el estudio de los procesos celulares y el seguimiento de objetivos biológicos específicos.

Manipulación y Modificación de Proteínas

Se ha demostrado que los ácidos borónicos interactúan con las proteínas, lo que permite su manipulación y modificación . Esto se puede utilizar en una variedad de aplicaciones de investigación, incluido el estudio de la función de las proteínas y el desarrollo de nuevas estrategias terapéuticas.

Tecnologías de Separación

Los ácidos borónicos se han utilizado en tecnologías de separación . Su capacidad para unirse a los dioles les permite ser utilizados en la separación de ciertas moléculas, lo que puede ser útil en una variedad de aplicaciones de investigación e industriales.

Desarrollo de Terapéuticos

Los ácidos borónicos y sus ésteres se consideran compuestos altamente relevantes para el diseño de nuevos fármacos y dispositivos de administración de fármacos, en particular como portadores de boro adecuados para la terapia de captura de neutrones .

Liberación Controlada de Insulina

Los ácidos borónicos se han utilizado en polímeros para la liberación controlada de insulina . Esto podría utilizarse potencialmente en el tratamiento de la diabetes, proporcionando un método más controlado y eficiente de administración de insulina.

Electroforesis de Moléculas Glicadas

Los ácidos borónicos también se han utilizado para la electroforesis de moléculas glicadas . Esto puede ser particularmente útil en el estudio de la glicación, un proceso que está implicado en una variedad de enfermedades, incluidas la diabetes y los trastornos relacionados con el envejecimiento.

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-2-hydroxymethylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

3-Chloro-2-hydroxymethylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-2-hydroxymethylphenylboronic acid are primarily related to the Suzuki–Miyaura coupling reaction . This reaction involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 3-Chloro-2-hydroxymethylphenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action of 3-Chloro-2-hydroxymethylphenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the organoboron reagent (such as 3-Chloro-2-hydroxymethylphenylboronic acid) also plays a crucial role in the efficacy of the reaction .

Análisis Bioquímico

Biochemical Properties

3-Chloro-2-hydroxymethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential in enzyme inhibition, where 3-Chloro-2-hydroxymethylphenylboronic acid can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Cellular Effects

3-Chloro-2-hydroxymethylphenylboronic acid has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in these pathways. For instance, it can inhibit kinases, which are crucial for phosphorylation events in cell signaling. Additionally, 3-Chloro-2-hydroxymethylphenylboronic acid can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 3-Chloro-2-hydroxymethylphenylboronic acid involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. It can also activate certain enzymes by stabilizing their active conformations. Furthermore, 3-Chloro-2-hydroxymethylphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-hydroxymethylphenylboronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-hydroxymethylphenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Chloro-2-hydroxymethylphenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 3-Chloro-2-hydroxymethylphenylboronic acid can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect without causing adverse effects.

Metabolic Pathways

3-Chloro-2-hydroxymethylphenylboronic acid is involved in various metabolic pathways, particularly those related to its interaction with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity. The interaction of 3-Chloro-2-hydroxymethylphenylboronic acid with specific enzymes can also influence the production and utilization of metabolic intermediates, thereby affecting cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Chloro-2-hydroxymethylphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells, where it accumulates in specific cellular compartments. The distribution of 3-Chloro-2-hydroxymethylphenylboronic acid within tissues is influenced by its interaction with binding proteins, which can affect its localization and accumulation. These factors are important for understanding the overall bioavailability and efficacy of this compound in biological systems.

Subcellular Localization

3-Chloro-2-hydroxymethylphenylboronic acid exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of 3-Chloro-2-hydroxymethylphenylboronic acid can influence its interaction with biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

[3-chloro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDFRQZITTVMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

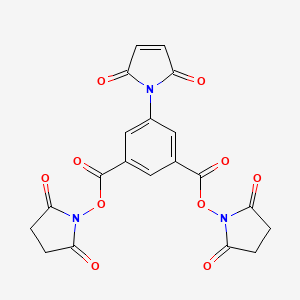

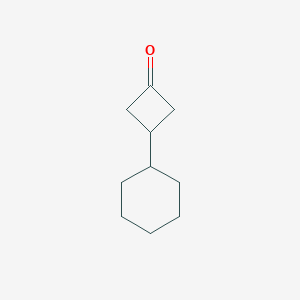

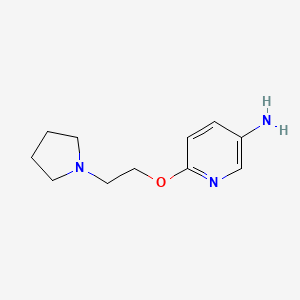

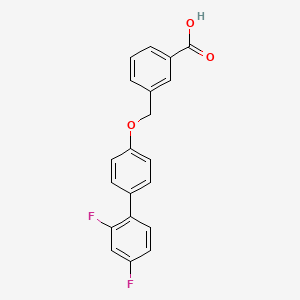

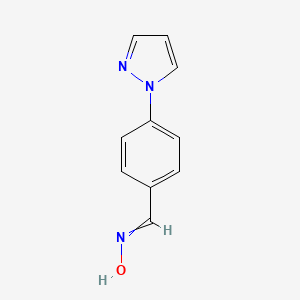

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

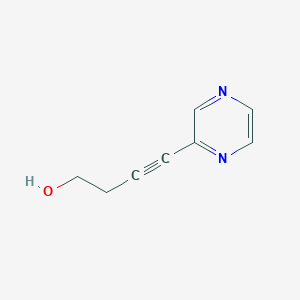

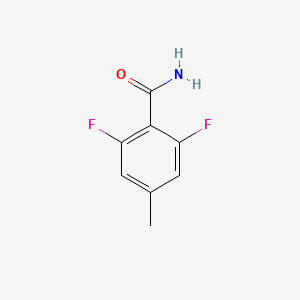

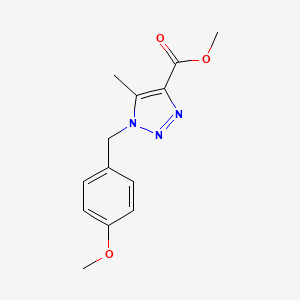

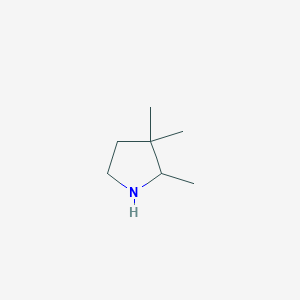

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.